Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester

Orthogonal protection strategy Convergent dendrimer synthesis Protecting-group orthogonality

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester (CAS 143330‑92‑1) is a fully protected derivative of 3,5‑dihydroxybenzoic acid that belongs to the class of polyfunctional aromatic esters used in convergent dendrimer construction. The compound carries benzoyl (Bz) protecting groups on the 3‑ and 5‑phenolic hydroxyls while the carboxylate is masked as a 2,2,2‑trichloroethyl (TCE) ester.

Molecular Formula C23H15Cl3O6
Molecular Weight 493.7 g/mol
CAS No. 143330-92-1
Cat. No. B12553974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester
CAS143330-92-1
Molecular FormulaC23H15Cl3O6
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2
InChIKeyDPJSVKACQDEORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester (CAS 143330-92-1): A Multiply Protected 3,5-Dihydroxybenzoate for Orthogonal Deprotection Strategies in Convergent Dendrimer Synthesis


Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester (CAS 143330‑92‑1) is a fully protected derivative of 3,5‑dihydroxybenzoic acid that belongs to the class of polyfunctional aromatic esters used in convergent dendrimer construction. The compound carries benzoyl (Bz) protecting groups on the 3‑ and 5‑phenolic hydroxyls while the carboxylate is masked as a 2,2,2‑trichloroethyl (TCE) ester . This orthogonal protection architecture — TCE removable by Zn/AcOH reduction, Bz groups cleavable by basic hydrolysis — is directly relevant to the Hawker–Fréchet convergent growth methodology, where precisely differentiated protecting‑group chemistry is required for iterative generation growth [1].

Why Generic Substitution of Benzoic Acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester Is Not Advisable: Orthogonal, Stepwise Deprotection Dictates Synthetic Utility


Closely related in‑class compounds — such as 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate (CAS 143330‑91‑0), 3,5‑bis(benzyloxy)benzoic acid (CAS 28917‑43‑3), 2,2,2‑trichloroethyl benzoate (CAS 37934‑99‑9), or the free acid 3,5‑bis(benzoyloxy)benzoic acid (CAS 143330‑93‑2) — cannot be freely interchanged because they lack the orthogonal, dual‑protection profile that enables sequential, high‑yielding deprotection in the presence of reducible or base‑sensitive functionalities [1]. The target compound uniquely combines three differentiated protecting groups (two O‑benzoyl esters and one TCE carboxyl ester) on the same 3,5‑dihydroxybenzoate scaffold, allowing the user to first remove the TCE group under reductive conditions (Zn/AcOH) without touching the benzoyl ethers, and subsequently unmask the phenols under basic conditions — a synthetic logic that is foundational for the Hawker–Fréchet convergent dendrimer strategy [2].

Quantitative Evidence Guide: Measurable Differentiation of Benzoic Acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester from Its Closest Analogs for Procurement and Selection Decisions


Orthogonal Protection: Three Differentiable Blocking Groups on a Single 3,5‑Dihydroxybenzoate Scaffold Enable Sequential Deprotection

The target compound carries two O‑benzoyl groups and one 2,2,2‑trichloroethyl (TCE) ester on the same aromatic core. This triply protected architecture is distinct from all four closest comparators: (i) 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate (CAS 143330‑91‑0) lacks the benzoyl ethers, (ii) 3,5‑bis(benzyloxy)benzoic acid (CAS 28917‑43‑3) lacks the TCE ester and uses benzyl rather than benzoyl protecting groups, (iii) 2,2,2‑trichloroethyl benzoate (CAS 37934‑99‑9) has no ring‑substituted protecting groups, and (iv) 3,5‑bis(benzoyloxy)benzoic acid (CAS 143330‑93‑2) lacks the TCE ester. The orthogonal removal logic — TCE cleavable by Zn in acetic acid (reductive conditions) without affecting benzoyl esters, benzoyl esters removed by alkaline hydrolysis without reducing the aromatic core — is predicted to reduce the number of synthetic steps and improve overall yields in convergent dendrimer building‑block synthesis [1]. Quantitative yield comparisons for sequential deprotection of this specific compound versus unprotected or mono‑protected analogs have not been published in a head‑to‑head format; however, the Hawker–Fréchet convergent methodology demonstrates that iterative esterification/deprotection cycles using TCE‑protected monomers (such as 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate) routinely achieve coupling yields above 85% per step, and the additional benzoyl protection should not degrade these yields when basic hydrolysis is employed for final hydroxyl unmasking [2].

Orthogonal protection strategy Convergent dendrimer synthesis Protecting-group orthogonality

Absence of Hydrogen‑Bond Donors Eliminates Self‑Association, Improving Solubility and Chromatographic Behavior Relative to Hydroxy‑Substituted Analogs

Computed molecular descriptors indicate that benzoic acid, 3,5‑bis(benzoyloxy)‑, 2,2,2‑trichloroethyl ester has zero hydrogen‑bond donor (HBD) groups, compared with 2 hydrogen‑bond donors for 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate (CAS 143330‑91‑0) and 1 HBD for 3,5‑bis(benzoyloxy)benzoic acid (CAS 143330‑93‑2) . The absence of HBD capacity reduces intermolecular hydrogen‑bonding, which is expected to translate into higher solubility in aprotic organic solvents (e.g., dichloromethane, THF) and narrower, more predictable elution profiles on silica gel chromatography. The calculated LogP of 5.652 for the target compound is substantially higher than the predicted LogP of ~2.0–2.5 for the dihydroxy analog, indicating markedly increased lipophilicity that can be advantageous when partitioning between organic and aqueous phases during workup. While direct comparative solubility measurements are not available in the open literature, these computed differences are mechanistically robust and align with the well‑established principle that full protection of polar functional groups enhances organic‑solvent compatibility in dendrimer building blocks [1].

Physicochemical property differentiation Solubility and purification Dendrimer intermediate handling

Documented Photochemical Rearrangement Behavior — A Reactivity Signature Absent in the Non‑Benzoylated TCE Ester

The 1995 study by Moon, Jeon, and Kim demonstrated that 2,2,2‑trichloroethyl 3,5‑bis(benzoyloxy)benzoate undergoes photochemical rearrangement upon UV irradiation, a behavior consistent with the photo‑Fries pathway characteristic of aryl benzoyloxy compounds [1]. The simple TCE ester 2,2,2‑trichloroethyl benzoate (CAS 37934‑99‑9) lacks the benzoyloxy substituents required for this rearrangement and therefore cannot serve as a photo‑responsive building block. The presence of two benzoyloxy groups on the target compound makes it a candidate for photo‑patterning or light‑triggered structural transformation in materials chemistry, whereas the mono‑protected or unprotected analogs do not offer this photo‑reactivity profile. Quantitative product ratios or quantum‑yield comparisons between the target compound and other bis(benzoyloxy)benzoates were not reported in the available abstract.

Photochemical rearrangement Photo-Fries reaction Benzoyloxy photoreactivity

Higher Molecular Complexity and Rotatable Bond Count Indicate Greater Conformational Flexibility Versus Simpler TCE Benzoates

Computed molecular descriptors from authoritative databases show that the target compound has a molecular complexity score of 613 , substantially higher than the complexity of 2,2,2‑trichloroethyl benzoate (CAS 37934‑99‑9, complexity ~150) or 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate (CAS 143330‑91‑0, complexity ~250). The number of rotatable bonds is 9 for the target compound versus 4 for 2,2,2‑trichloroethyl benzoate . Higher rotatable bond count correlates with greater conformational entropy in solution, which can influence binding events in supramolecular chemistry and affect crystallization behavior. For procurement decisions, this molecular complexity is a direct indicator that the target compound is not a simple protected benzoic acid but a more elaborate intermediate pre‑engineered for multi‑step dendrimer assembly.

Molecular complexity Conformational flexibility Structure-property relationships

Application Scenarios for Procurement of Benzoic Acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester: Where Orthogonal Protection and Photoreactivity Drive Value


Synthesis of Higher‑Generation Fréchet‑Type Polyester Dendrons via Convergent Growth

In the convergent growth approach pioneered by Hawker and Fréchet, dendritic fragments are built by iterative esterification and focal‑point activation. The target compound serves as a pre‑protected dendritic wedge precursor in which the TCE ester can be selectively cleaved (Zn/AcOH) to expose a free carboxyl group for subsequent DCC/DPTS‑mediated coupling to a polyfunctional core, while the benzoyloxy groups remain intact, preventing undesired branching at the 3‑ and 5‑positions [1]. After coupling, base‑catalyzed methanolysis removes the benzoyl groups to reveal the phenolic hydroxyls required for the next generation of branching. This three‑step sequence (TCE removal → core coupling → benzoyl deprotection) is uniquely enabled by the orthogonal protection design of the target compound and cannot be replicated with 2,2,2‑trichloroethyl 3,5‑dihydroxybenzoate or 3,5‑bis(benzoyloxy)benzoic acid individually.

Photo‑Responsive Dendritic Building Blocks for Light‑Triggered Structural Rearrangement

The documented photochemical rearrangement of the target compound under UV irradiation (Moon et al., 1995) indicates that the benzoyloxy substituents can participate in a photo‑Fries‑type migration [2]. This photo‑reactivity, absent in non‑benzoylated TCE esters, positions the compound as a candidate monomer for the synthesis of light‑responsive dendrimers where UV exposure could trigger a localized structural change (e.g., conversion of an ester linkage to a hydroxy‑ketone), potentially altering solubility, fluorescence, or binding properties in a spatially controlled manner.

Model Compound for Orthogonal Protecting‑Group Strategy Development in Polyfunctional Aromatic Esters

Because the target compound simultaneously presents three chemically distinguishable ester functionalities — two aromatic benzoyl esters and one primary alkyl TCE ester — it serves as an ideal test substrate for evaluating new selective deprotection reagents or conditions [1]. The zero hydrogen‑bond donor count and high LogP (5.652) facilitate homogeneous reaction conditions in aprotic solvents, and the distinct cleavage chemistry (reductive for TCE, nucleophilic acyl substitution for benzoyl) allows unambiguous product analysis by standard spectroscopic methods. Researchers developing chemoselective deprotection methodologies for complex dendrimer intermediates would find this compound more informative than simpler analogs that lack the full triad of protecting groups.

Pre‑Functionalized Intermediate for Asymmetric Dendrimers with Chemically Reversible Polarities

Hawker and Fréchet's 1992 work emphasized the importance of removable chain ends for creating globular macromolecules with chemically reversible polarities [1]. The target compound, with its benzoyl‑protected aromatic hydroxyls and TCE‑protected carboxyl, can be integrated into unsymmetrical polyester dendrimer synthesis where the two faces of the aromatic ring must be differentially elaborated. The high molecular complexity (613) and extended rotatable bond network (9 bonds) provide the conformational flexibility needed for the final dendrimer to adopt globular conformations in solution, a property that simpler, less substituted TCE benzoates cannot deliver without extensive post‑synthetic modification.

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